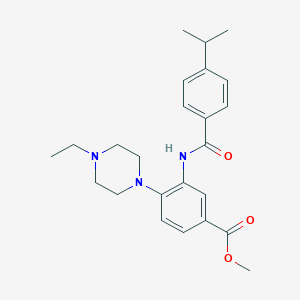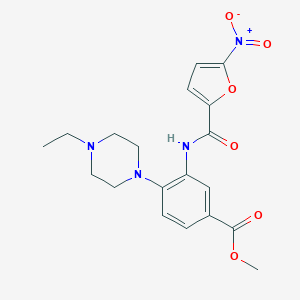![molecular formula C27H28N4O2S B250696 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B250696.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a biphenyl group, and a carbamothioyl linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine. This can be achieved by reacting 4-bromoaniline with 1-propanoylpiperazine under appropriate conditions.
Coupling with Biphenyl Carboxylic Acid: The next step involves the coupling of the piperazine derivative with biphenyl-4-carboxylic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Introduction of the Carbamothioyl Group: The final step is the introduction of the carbamothioyl group. This can be achieved by reacting the intermediate product with thiocarbonyldiimidazole (TCDI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- N-{[4-(4-morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
- N-{[4-(4-piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
- N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is unique due to the presence of the propanoylpiperazine group, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C27H28N4O2S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
4-phenyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H28N4O2S/c1-2-25(32)31-18-16-30(17-19-31)24-14-12-23(13-15-24)28-27(34)29-26(33)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H2,28,29,33,34) |
InChIキー |
YHTFKSHQMXLLMT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)

![N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B250655.png)


